molecular formula C19H15N5O2 B2522216 N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide CAS No. 1251685-73-0

N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide

Cat. No.: B2522216
CAS No.: 1251685-73-0
M. Wt: 345.362
InChI Key: DKVDDXPLWRSCMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzo[d]imidazol-2-yl)-3-((6-methylpyridazin-3-yl)oxy)benzamide is a useful research compound. Its molecular formula is C19H15N5O2 and its molecular weight is 345.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Benzimidazole and Imidazole Derivatives in CNS Drug Development

Conversion of Azole Compounds into CNS Drugs

Research indicates that azole compounds like benzimidazole and imidazole derivatives are being converted into more potent drugs for treating central nervous system (CNS) disorders. The synthesis processes involve complex chemical reactions aiming to enhance CNS penetrability and activity, highlighting the potential of such compounds in addressing increasing incidences of challenging new CNS diseases (Saganuwan, 2020).

Antioxidant Capacity and DNA Binding

Antioxidant Capacity of Imidazole Derivatives

Imidazole derivatives have been studied for their antioxidant capacity, which is crucial for various applications ranging from food engineering to pharmacy. The ability to scavenge free radicals makes these compounds valuable in research aimed at mitigating oxidative stress-related conditions (Ilyasov et al., 2020).

DNA Minor Groove Binding

Certain benzimidazole derivatives, known for their strong binding to the DNA minor groove, are explored for their potential in nuclear staining, analysis of nuclear DNA content, and as radioprotectors or topoisomerase inhibitors. This highlights their importance in genetics and cancer research (Issar & Kakkar, 2013).

Antitumor and Antimicrobial Activities

Antitumor Activity

Imidazole derivatives have been reviewed for their antitumor activities, showing that modifications to their structure can lead to compounds with significant biological properties. This underscores the role of such compounds in the search for new anticancer drugs (Iradyan et al., 2009).

Antimicrobial Activity

Benzimidazole and its derivatives exhibit a broad spectrum of antimicrobial activities. The versatility and efficacy of benzimidazole compounds as antimicrobial agents are well-documented, making them critical in the development of new therapeutic agents (Vasuki et al., 2021).

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-12-9-10-17(24-23-12)26-14-6-4-5-13(11-14)18(25)22-19-20-15-7-2-3-8-16(15)21-19/h2-11H,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVDDXPLWRSCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.